molecular formula C12H17NO B6496883 2-[(2-methylphenyl)amino]cyclopentan-1-ol CAS No. 1179673-73-4

2-[(2-methylphenyl)amino]cyclopentan-1-ol

Cat. No.: B6496883
CAS No.: 1179673-73-4
M. Wt: 191.27 g/mol
InChI Key: YPPKVEUMNCXZCR-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)amino]cyclopentan-1-ol is a cyclopentanol derivative featuring a 2-methylphenyl substituent attached via an amino (-NH-) group at the 2-position of the cyclopentane ring. Its molecular formula is C₁₂H₁₅NO (inferred from structural analogs in ).

Properties

IUPAC Name

2-(2-methylanilino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-5-2-3-6-10(9)13-11-7-4-8-12(11)14/h2-3,5-6,11-14H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPKVEUMNCXZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylphenyl)amino]cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 2-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the cyclopentanone being reduced to cyclopentanol and the amine group being introduced simultaneously.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for the efficient and large-scale production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylphenyl)amino]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of substituted cyclopentanol derivatives.

Scientific Research Applications

2-[(2-methylphenyl)amino]cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methylphenyl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group allows the compound to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects: The methyl group in 2-[(2-methylphenyl)amino]cyclopentan-1-ol enhances electron density at the amino group, likely increasing its basicity compared to chlorine-substituted analogs.
  • Stereochemical Influence : Cis/trans isomerism (e.g., in and ) demonstrates how stereochemistry affects physical properties and bioactivity, underscoring the need for stereoselective synthesis of the target compound.

Notes

  • Experimental validation of predicted properties (e.g., pKa, boiling point) is recommended.
  • Stereochemical data for the target compound is absent in the provided evidence; further characterization is required.

Biological Activity

2-[(2-methylphenyl)amino]cyclopentan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentan-1-ol core with a 2-methylphenyl amino group. Its structural formula is represented as follows:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

This unique structure may influence its interaction with biological targets, including enzymes and receptors.

The biological activity of this compound is thought to stem from its ability to modulate various biochemical pathways. It may interact with neurotransmitter receptors, particularly in the context of neuropharmacology. For instance, compounds with similar structures have been identified as selective antagonists for NMDA receptors, specifically the NR2B subtype, which is implicated in pain modulation and neurodegenerative diseases .

1. Antinociceptive Effects

Research has indicated that derivatives of aminocyclopentanes exhibit significant antinociceptive properties. In animal models, compounds structurally related to this compound have shown efficacy in reducing pain responses without affecting motor coordination . This suggests a potential application in pain management therapies.

2. Neuroprotective Properties

The compound may also possess neuroprotective effects. Studies have demonstrated that certain cyclopentane derivatives can prevent neuronal cell death in models of neurodegenerative diseases such as Parkinson's disease . The mechanism appears to involve the inhibition of excitotoxicity mediated by NMDA receptors.

3. Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties. Similar compounds have been studied for their ability to inhibit bacterial growth, indicating a potential role in developing new antibiotics.

Case Study 1: Pain Management

In a study involving neuropathic pain models, a related compound demonstrated significant analgesic effects when administered orally. The study highlighted the importance of the compound's structure in enhancing receptor selectivity and minimizing side effects associated with traditional pain medications .

Case Study 2: Neuroprotection in Parkinson’s Disease

Another investigation focused on the neuroprotective effects of structurally similar compounds in Parkinson’s disease models. The results indicated that these compounds could mitigate dopaminergic neuron loss by inhibiting excitotoxic pathways linked to NMDA receptor overactivity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
1-(4-Chlorophenyl)aminocyclopentan-1-olStructurePotent NMDA antagonist
3-(4-Methylphenyl)aminocyclopentanolStructureAntinociceptive properties
4-(Methoxyphenyl)aminocyclopentan-1-olStructureNeuroprotective effects

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